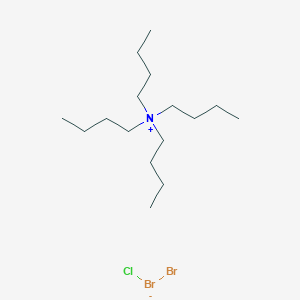

Tetra-N-butylammonium dibromochloride

Description

Contextualization of Quaternary Ammonium (B1175870) Cations in Chemical Systems

Quaternary ammonium cations, such as tetra-n-butylammonium ([N(C₄H₉)₄]⁺), are organic cations characterized by a central nitrogen atom bonded to four organic groups. wikipedia.orgnih.gov The large, non-polar alkyl groups of the tetra-n-butylammonium cation render its salts soluble in a wide range of organic solvents. mdpi.comchemicalbook.com This property is crucial for their function as phase-transfer catalysts, where they can transport anionic reactants from an aqueous phase into an organic phase where the reaction with an organic substrate can occur. mdpi.comchemicalbook.comnih.gov

The positive charge on the quaternary ammonium cation is somewhat delocalized over the adjacent methylene (B1212753) groups, which can influence its interactions with other species in solution. researchgate.net This charge delocalization and the steric bulk of the cation can also affect the crystal packing of its salts and the reactivity of the associated anion. nih.gov

Exploration of Polyhalide Anions: Structural Diversity and Reactivity

Polyhalide anions are a diverse group of anions composed of two or more halogen atoms. nih.govwikipedia.org They can be homopolyatomic (containing only one type of halogen, such as Br₃⁻) or heteropolyatomic (containing different halogens, such as the dibromochloride anion, [Br₂Cl]⁻). The structures of these anions can vary from simple linear arrangements, as seen in the tribromide anion, to more complex geometries. wikipedia.orgjagiroadcollegelive.co.in

The reactivity of polyhalide anions is of great interest in synthetic chemistry. They can act as sources of "positive" halogens, making them effective halogenating agents. nih.gov The specific reactivity and regioselectivity of a polyhalide anion are influenced by the nature of the halogens involved and their arrangement within the anion. wikipedia.org For instance, in an unsymmetrical polyhalide anion, the more electronegative halogen typically bears the negative charge, influencing how the anion interacts and reacts.

Significance of Tetra-n-butylammonium Dibromochloride within Polyhalide Chemistry

This compound, with the formula [N(C₄H₉)₄][Br₂Cl], is a specific example of a quaternary ammonium polyhalide. While direct and extensive research on this particular compound is not as prevalent as for its homopolyatomic analogues like tetra-n-butylammonium tribromide ([N(C₄H₉)₄]Br₃), its significance can be inferred from the properties of its constituent ions. wikipedia.org

The presence of both bromine and chlorine in the anion suggests that it could serve as a versatile reagent for both bromination and chlorination reactions. The specific reactivity would likely depend on the reaction conditions and the substrate, potentially offering unique selectivity compared to reagents that deliver only one type of halogen. The tetra-n-butylammonium cation would facilitate its use in a variety of organic solvents, making it a potentially valuable tool in organic synthesis.

Overview of Research Paradigms and Fundamental Questions

Research in the area of quaternary ammonium polyhalides generally focuses on several key paradigms:

Synthesis and Characterization: The development of new and efficient methods for the synthesis of these salts and the thorough characterization of their structures using techniques like X-ray crystallography and various spectroscopic methods. nih.govnih.gov

Reactivity and Application: The exploration of their utility as reagents in organic synthesis, particularly as halogenating agents, and the study of their reaction mechanisms. tcichemicals.comyamaguchi-u.ac.jprsc.org

Fundamental questions surrounding a compound like this compound would include:

What is the precise geometry of the [Br₂Cl]⁻ anion in the solid state and in solution?

What are the most effective methods for its synthesis and purification?

Does it selectively deliver bromine or chlorine to different organic substrates, and what factors control this selectivity?

How does its reactivity compare to other brominating and chlorinating agents?

While the body of literature specifically detailing this compound is limited, the foundational knowledge of quaternary ammonium salts and polyhalide anions provides a strong framework for predicting its properties and potential applications. Further research into this and other mixed polyhalide salts is a promising avenue for the development of novel and selective halogenating agents.

Properties

Molecular Formula |

C16H36Br2ClN |

|---|---|

Molecular Weight |

437.7 g/mol |

InChI |

InChI=1S/C16H36N.Br2Cl/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2-3/h5-16H2,1-4H3;/q+1;-1 |

InChI Key |

XWLBAQLZOBRJNI-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.Cl[Br-]Br |

Origin of Product |

United States |

Synthetic Methodologies for Tetra N Butylammonium Dibromochloride and Analogous Polyhalides

Strategic Approaches to Quaternary Ammonium (B1175870) Polyhalide Synthesis

The fundamental approach to synthesizing quaternary ammonium polyhalides, such as tetra-n-butylammonium dibromochloride, centers on two key stages. The first is the formation of the quaternary ammonium cation, followed by the introduction of the polyhalide anion.

The most prevalent method for creating the quaternary ammonium cation is the Menschutkin reaction . This reaction involves the alkylation of a tertiary amine with an alkyl halide. nih.govmdpi.com For the tetra-n-butylammonium cation, this is typically achieved by reacting tributylamine (B1682462) with an appropriate n-butyl halide, such as 1-bromobutane, to form tetra-n-butylammonium bromide (TBAB). wikipedia.org This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. nih.gov

Once the quaternary ammonium halide salt is formed, the second stage involves generating the desired polyhalide anion. This is generally accomplished through the addition of a halogen or an interhalogen compound to the quaternary ammonium halide. For instance, tetrabutylammonium (B224687) tribromide ([N(C₄H₉)₄]Br₃) is prepared by treating tetra-n-butylammonium bromide with elemental bromine. Similarly, tetrabutylammonium trichloride (B1173362) ([Bu₄N]Cl₃) can be synthesized by bubbling chlorine gas through a solution of tetrabutylammonium chloride. yamaguchi-u.ac.jp These addition reactions create a stable polyhalide anion associated with the lipophilic quaternary ammonium cation, which helps to solubilize the polyhalide in organic solvents.

Targeted Synthetic Routes for this compound

The synthesis of this compound, [Bu₄N]BrCl₂, can be achieved through the direct reaction of a quaternary ammonium bromide with chlorine. oup.com This method is analogous to the synthesis of other polyhalides where a halogen is added to a halide salt.

The primary targeted route involves the following reaction:

[N(C₄H₉)₄]Br + Cl₂ → [N(C₄H₉)₄][BrCl₂]

In this procedure, a solution of tetra-n-butylammonium bromide (TBAB) in a suitable solvent, such as chloroform (B151607), is treated with molecular chlorine. The reaction leads to the formation of the dichlorobromate(1-) anion, which pairs with the tetrabutylammonium cation. This compound has been successfully used as an efficient bromochlorinating agent for alkenes. oup.com

An alternative approach involves the in situ generation of the compound. When reactions, such as the bromochlorination of alkenes, are carried out using chlorine in the presence of tetrabutylammonium bromide, the active reagent is the this compound formed within the reaction mixture. oup.com The presence of the tetrabutylammonium cation facilitates the reaction by creating a lipophilic salt that is soluble in the organic reaction medium.

The initial synthesis of the precursor, tetra-n-butylammonium bromide, is typically accomplished by reacting tributylamine with 1-bromobutane. wikipedia.org

Optimization of Reaction Conditions and Yield Enhancement

Optimizing the synthesis of tetra-n-butylammonium polyhalides is crucial for achieving high yields and purity. Key parameters that are manipulated include the choice of solvent, reaction temperature, stoichiometry of reactants, and reaction time.

Solvent Selection: The choice of solvent is critical. For the quaternization step to produce the initial ammonium halide salt, solvents such as acetonitrile (B52724) or dimethylformamide (DMF) are often employed. doaj.org In some cases, solvent-free conditions using molten quaternary ammonium salts can also be effective, acting as both a solvent and a catalyst. nih.gov For the subsequent formation of the polyhalide, chlorinated solvents like dichloromethane (B109758) or chloroform are common choices as they are relatively inert to the halogens and effectively dissolve the reactants. yamaguchi-u.ac.jpoup.com

Temperature Control: The reaction temperature significantly influences both the rate of reaction and the stability of the products. The initial quaternization reaction to form TBAB is often carried out at elevated temperatures, for instance, by refluxing in acetonitrile for several hours. doaj.org However, for the addition of halogens to form the polyhalide, reactions are typically conducted at lower temperatures, such as 15°C, to control the reactivity of the halogens and prevent side reactions. oup.com

Stoichiometry and Reactant Loading: The molar ratio of the reactants is a key factor in maximizing yield. In the synthesis of this compound from TBAB and chlorine, using equimolar amounts is crucial. Studies on the bromochlorination of alkenes have shown that the formation of the desired bromo chloro adduct increases proportionally with the amount of bromide ion added, up to an equimolar ratio with chlorine. oup.com In related reactions, optimizing the catalyst loading, such as using 5 mol% of TBAB in certain N-arylation reactions, has been shown to be optimal for achieving high yields in short reaction times. acs.org

Reaction Time: The duration of the reaction must be sufficient to ensure complete conversion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) allows for the determination of the optimal reaction time. acs.org For instance, in some TBAB-promoted reactions, completion can be achieved in as little as 8 minutes at 130°C. acs.org

The following table summarizes the optimization of conditions for a related TBAB-promoted reaction.

| Entry | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Time | Yield (%) |

|---|---|---|---|---|---|

| 1 | DMSO | 130 | 50 | 30 min | 85 |

| 2 | DMSO | 130 | 5 | 8 min | 95 |

| 3 | NMP | 130 | 5 | - | Lower than DMSO |

| 4 | DMSO | 100 | 5 | >16 min | Excellent |

Data adapted from a study on TBAB-promoted N-arylation, illustrating general principles of optimization. nih.govacs.org

Sustainable and Green Synthesis Protocols for Polyhalide Salts

Recent efforts in chemical synthesis have increasingly focused on developing environmentally benign and sustainable protocols. For the synthesis of this compound and its precursors, several green chemistry principles can be applied.

One major area of improvement is the synthesis of the precursor, tetra-n-butylammonium bromide (TBAB). A patented process describes a high-efficiency, green, and safe method for synthesizing TBAB using continuous microchannel reactors. google.com This method involves two main steps: the photocatalytic synthesis of tributylamine from dibutylamine (B89481) and n-butyraldehyde, followed by the reaction of the resulting tributylamine with n-bromobutane in a second microchannel reactor. This approach offers advantages in terms of safety, efficiency, and reduced waste. google.com

The use of less hazardous solvents is another key aspect of green synthesis. Molten tetra-n-butylammonium bromide itself can serve as an ionic liquid, functioning as both the solvent and a phase-transfer catalyst in various organic transformations, thereby eliminating the need for volatile organic solvents. nih.gov This dual role is beneficial for reactions such as the synthesis of 5-substituted 1H-tetrazoles from aryl nitriles and sodium azide. nih.gov

Furthermore, the development of deep eutectic solvents (DESs) represents a greener alternative to traditional solvents. One such DES has been synthesized by combining tetrabutylammonium bromide (as the hydrogen bond acceptor) with picric acid (as the hydrogen bond donor). The synthesis of these DESs is considered environmentally friendly, and they are often biodegradable and have low toxicity.

The table below highlights some green synthesis approaches relevant to the production of quaternary ammonium salts.

| Green Approach | Description | Example/Application | Reference |

|---|---|---|---|

| Microchannel Reactors | Continuous flow synthesis for improved efficiency and safety. | Synthesis of tributylamine and its subsequent reaction to form TBAB. | google.com |

| Ionic Liquid Media | Using molten TBAB as both a solvent and catalyst to avoid volatile organic compounds. | Synthesis of various heterocyclic compounds. | nih.gov |

| Deep Eutectic Solvents (DES) | Formation of a green solvent system using TBAB as a hydrogen bond acceptor. | TBAB combined with picric acid to form a DES. | |

| Aqueous Media | Performing reactions in water, which is an environmentally benign solvent. | TBAB-catalyzed synthesis of dihydropyrano[c]chromenes in water at 100°C. | nih.gov |

Advanced Spectroscopic and Structural Characterization Methodologies

Crystallographic Analysis for Solid-State Structural Elucidation

Crystallographic analysis is essential for determining the precise three-dimensional arrangement of ions in the solid state. For ionic compounds like Tetra-n-butylammonium dibromochloride, this involves defining the conformation of both the cation and the anion, as well as understanding how they pack together.

Single-Crystal X-ray Diffraction for Anion Conformation and Packing

Single-crystal X-ray diffraction is a powerful technique that provides detailed information on bond lengths, bond angles, and unit cell dimensions in a crystalline solid. researchgate.net Although a specific crystal structure for this compound is not widely published, the structure can be reliably inferred from its components and related compounds, such as Tetra-n-butylammonium perchlorate (B79767). mdpi.com

The dibromochloride ([Br₂Cl]⁻) anion, like other triatomic polyhalide anions, is expected to be linear or nearly linear. wikipedia.org The arrangement of atoms could be [Br-Br-Cl]⁻ or [Br-Cl-Br]⁻, with the latter being more likely due to the higher electronegativity of chlorine, placing it as the central atom. The tetra-n-butylammonium cation is known for its flexibility, with the four n-butyl chains capable of adopting various conformations. mdpi.com In the solid state, these chains are typically in a fully extended, all-anti conformation.

The packing of these ions is dictated by a combination of electrostatic forces and van der Waals interactions. The large, bulky [N(n-Bu)₄]⁺ cations often arrange into columns or layers, creating channels or pockets where the smaller anions reside. mdpi.com In the structure of [N(n-C₄H₉)₄][ClO₄], for example, the cations and anions form separate, parallel columnar arrays. mdpi.com A similar arrangement is anticipated for the dibromochloride salt.

To illustrate the typical crystallographic parameters for such a salt, the data for the analogous compound Tetra-n-butylammonium perchlorate is presented below.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 14.2706(7) |

| b (Å) | 20.6904(9) |

| c (Å) | 39.970(2) |

| α (°) | 89.316(4) |

| β (°) | 88.638(4) |

| γ (°) | 87.801(4) |

| Table 1: Crystallographic data for the analogous compound Tetra-n-butylammonium perchlorate. This data is representative of the unit cell dimensions expected for salts containing the large tetra-n-butylammonium cation. mdpi.com |

Analysis of Interionic Interactions and Supramolecular Architectures

The solid-state structure of tetra-n-butylammonium salts is governed primarily by Coulombic interactions between the cation and anion. mdpi.com Beyond these primary forces, weaker interactions play a crucial role in defining the specific supramolecular architecture. These include non-classical hydrogen bonds between the hydrogen atoms on the cation's butyl chains and the halide atoms of the anion (C-H···X).

In related structures, such as Tetra-n-butylammonium bromide, the bromide anion is situated in a pocket formed by four different cations, engaging in eight distinct C-H···Br contacts. These interactions, though weak, collectively contribute to the stability of the crystal lattice. The large, non-polar surface of the tetra-n-butylammonium cations promotes their aggregation, leading to the formation of well-defined supramolecular structures like the aforementioned columnar arrays, which can be viewed as nanotubular entities. mdpi.com This efficient packing of the bulky organic cations around the inorganic anions is a hallmark of the crystal chemistry of tetra-alkylammonium salts.

Vibrational Spectroscopy for Anion Fingerprinting and Environmental Studies

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a primary method for characterizing the polyhalogen anion and probing its local environment. nih.gov The vibrational frequencies are sensitive to the anion's geometry, bond strengths, and interactions with the surrounding cation.

Fourier Transform Infrared (FTIR) Spectroscopic Techniques

FTIR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational transitions in a molecule. For the linear [Br₂Cl]⁻ anion, three fundamental vibrational modes are expected: a symmetric stretch (ν₁), an asymmetric stretch (ν₃), and a doubly degenerate bending mode (ν₂).

According to selection rules, the asymmetric stretch and the bending mode are infrared active, meaning they will produce absorption bands in the FTIR spectrum. The symmetric stretch is typically IR-inactive for a centrosymmetric molecule, but for an asymmetric anion like [Br-Br-Cl]⁻ or in cases where the crystal lattice environment distorts the anion's symmetry, a weak absorption may be observed. The far-IR region is particularly important for studying these heavy atom vibrations. researchgate.net

Raman Spectroscopic Investigations of Anion Vibrational Modes

Raman spectroscopy is highly effective for the characterization of polyhalogen anions. nih.gov It relies on the inelastic scattering of light, and its selection rules are complementary to those of FTIR. For the [Br₂Cl]⁻ anion, the symmetric stretching mode (ν₁) is expected to be strongly Raman active, producing a distinct and intense peak. The asymmetric stretch and bending modes are generally weak or forbidden in the Raman spectrum of a linear triatomic species.

The frequency of the symmetric stretch provides a direct probe of the covalent bond strength within the anion. For comparison, the related tribromide anion (Br₃⁻) shows a strong Raman signal around 160 cm⁻¹, while molecular bromine (Br₂) has a fundamental vibration near 308 cm⁻¹. researchgate.net The vibrational modes for [Br₂Cl]⁻ are expected to fall in a similar region of the spectrum.

| Vibrational Mode | Description | IR Activity | Raman Activity | Expected Frequency Range (cm⁻¹) |

| ν₁ (Symmetric Stretch) | Symmetric stretching of the terminal atoms away from the center. | Inactive (for symmetric [Br-Cl-Br]⁻); Potentially weak | Strong | 150 - 250 |

| ν₂ (Bending) | Bending of the molecular axis. | Strong | Inactive | 50 - 150 |

| ν₃ (Asymmetric Stretch) | One bond compresses while the other stretches. | Strong | Inactive | 200 - 300 |

| Table 2: Predicted vibrational modes and spectroscopic activity for the dibromochloride anion. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Behavior

NMR spectroscopy is the premier tool for elucidating the structure of molecules in the solution phase. For this compound, ¹H and ¹³C NMR would be used to characterize the [N(n-Bu)₄]⁺ cation, as the halide anion is inactive in standard NMR experiments.

In a suitable deuterated solvent like chloroform (B151607) (CDCl₃) or acetonitrile (B52724) (CD₃CN), the tetra-n-butylammonium cation exhibits a simple and well-resolved spectrum consistent with its high symmetry in solution. The four butyl chains are chemically equivalent, and within each chain, four distinct groups of protons and carbons can be identified: the methyl group (-CH₃), two non-equivalent methylene (B1212753) groups (-CH₂-), and the methylene group directly attached to the nitrogen atom (N-CH₂-).

The ¹H NMR spectrum typically shows a triplet for the terminal methyl protons, a multiplet for the adjacent methylene protons, another multiplet for the next methylene protons, and a downfield multiplet for the methylene protons bonded to the positively charged nitrogen. chemicalbook.comspectrabase.com Similarly, the ¹³C NMR spectrum will show four distinct signals corresponding to the four unique carbon environments in the butyl chain. The interaction between the cation and anion in solution is generally weak, resulting in minimal influence of the anion on the cation's chemical shifts. rsc.org

| Assignment | Typical ¹H Chemical Shift (ppm vs. TMS) | Typical ¹³C Chemical Shift (ppm vs. TMS) |

| N-C H₂-CH₂-CH₂-CH₃ | ~3.2 - 3.4 | ~58 - 59 |

| N-CH₂-C H₂-CH₂-CH₃ | ~1.5 - 1.7 | ~23 - 24 |

| N-CH₂-CH₂-C H₂-CH₃ | ~1.3 - 1.5 | ~19 - 20 |

| N-CH₂-CH₂-CH₂-C H₃ | ~0.9 - 1.0 | ~13 - 14 |

| Table 3: Typical ¹H and ¹³C NMR chemical shift ranges for the Tetra-n-butylammonium cation in solution. chemicalbook.comspectrabase.com |

Elucidation of Solution Dynamics and Speciation

The behavior of this compound in solution is a complex interplay of ion-solvent and ion-ion interactions, which dictate its speciation and dynamic properties. The large, non-polar tetra-n-butylammonium cation ([N(C₄H₉)₄]⁺) and the polyhalide anion ([Br₂Cl]⁻) exhibit unique solution characteristics that are crucial for their application.

In aqueous solutions, the hydrophobic nature of the tetra-n-butylammonium cation significantly influences the surrounding water structure. nih.gov This can lead to the formation of clathrate-like water structures around the cation. mdpi.com Molecular dynamics simulations of related tetra-n-butylammonium halides, such as the bromide (TBAB), have shown that the cation can be well-hydrated across a wide range of concentrations. nih.gov These simulations also suggest an absence of significant cation-cation aggregation at lower to moderate concentrations. nih.gov

The mean ionic activity coefficients of tetra-n-butylammonium halides in aqueous solutions show complex dependencies on molality, reflecting the interplay of electrostatic and hydrophobic effects. nih.govdtu.dk

Quantitative Ligand-Binding and Stoichiometry via NMR Titrations

Nuclear Magnetic Resonance (NMR) titration is a powerful technique for investigating non-covalent interactions, including ligand binding and the determination of binding stoichiometry and constants. While specific NMR titration studies involving this compound as a primary subject are not extensively reported in the searched literature, the principles of the technique are well-established and applicable.

NMR titration involves the incremental addition of a "guest" molecule to a solution of a "host" molecule and monitoring the changes in the NMR spectrum, such as chemical shifts of specific protons. These changes can be used to determine the association constant (Kₐ) for the host-guest interaction. For example, ¹H NMR titrations have been successfully employed to study the binding of various anions by different receptor molecules, where tetrabutylammonium (B224687) salts of the anions are often used as the source of the guest species. sabucedo.net

The large and flexible tetra-n-butylammonium cation itself can participate in weak interactions, and the dibromochloride anion, with its distribution of charge and potential for halogen bonding, can act as a ligand towards various molecular systems. The chemical shifts of the protons on the butyl chains of the [N(C₄H₉)₄]⁺ cation are sensitive to their chemical environment and can be monitored during a titration experiment to probe for interactions.

The general methodology for such an experiment would involve preparing a solution of this compound of a known concentration and recording its NMR spectrum. A solution of the potential ligand would then be added in small increments, and an NMR spectrum would be recorded after each addition. The resulting changes in chemical shifts would be plotted against the molar ratio of the ligand to the host, and the data would be fitted to a suitable binding model to extract the binding constant and stoichiometry.

Mass Spectrometry (ESI-MS) for Ion Identity and Cluster Formation

Electrospray Ionization Mass Spectrometry (ESI-MS) is an indispensable tool for the characterization of ionic species in solution, providing information on their mass-to-charge ratio (m/z) and, consequently, their identity and potential for aggregation.

For this compound, ESI-MS is crucial for confirming the presence and integrity of the [Br₂Cl]⁻ anion. The mass spectrum of the [N(C₄H₉)₄]⁺ cation is well-documented, typically showing a prominent peak at an m/z corresponding to its molecular weight of approximately 242.28 g/mol . nih.gov

The key to identifying the dibromochloride anion lies in its unique isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. chemguide.co.uk This combination will result in a characteristic cluster of peaks in the mass spectrum for the [Br₂Cl]⁻ anion. The expected isotopic pattern for [Br₂Cl]⁻ would consist of several peaks reflecting the different combinations of these isotopes.

While specific ESI-MS data for [NBu₄][Br₂Cl] was not found in the provided search results, the principles of mass spectrometry of halogen-containing compounds are well understood. The presence of one bromine atom in a fragment results in two peaks of roughly equal intensity separated by 2 m/z units (M⁺ and M+2). chemguide.co.ukyoutube.com For a species containing two bromine atoms, a characteristic 1:2:1 pattern of peaks (M⁺, M+2, M+4) would be expected. The addition of a chlorine atom further complicates this pattern, leading to a unique isotopic signature that can be calculated and compared with the experimental spectrum for definitive identification.

Furthermore, ESI-MS can reveal the formation of ion clusters in the gas phase. Studies on other quaternary ammonium (B1175870) salts have shown the formation of cluster ions of the type [(cation)ₙ(anion)ₙ₋₁]⁺ or [(cation)ₙ₊₁(anion)ₙ]⁺. sabucedo.net For this compound, one might expect to observe clusters such as {([N(C₄H₉)₄]₂[Br₂Cl])}⁺ in the positive ion mode or {([N(C₄H₉)₄][Br₂Cl]₂)}⁻ in the negative ion mode. The observation and characterization of such clusters can provide insights into the intermolecular forces and aggregation behavior of the compound.

Thermal Analysis Techniques in Material Science Research

Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are fundamental in characterizing the thermal stability, phase transitions, and decomposition behavior of materials. For this compound, these techniques provide crucial information for its handling, storage, and application in thermally demanding processes.

While specific TGA and DSC data for this compound were not found in the direct search results, the thermal behavior of related tetra-n-butylammonium salts offers valuable insights. Generally, tetra-n-butylammonium salts exhibit decomposition temperatures that are influenced by the nature of the anion. mdpi.comresearchgate.net For instance, the thermal stability of several tetra-n-butylammonium salts has been studied, indicating that their decomposition often proceeds via the formation of tributylamine (B1682462) and a corresponding alkyl halide. sigmaaldrich.com

A typical TGA experiment would measure the change in mass of a sample as a function of temperature. For this compound, the TGA curve would reveal the onset temperature of decomposition and the number of decomposition steps. The mass loss at each step would correspond to the loss of specific fragments of the molecule, allowing for the elucidation of the decomposition pathway.

DSC measures the heat flow into or out of a sample as a function of temperature. A DSC thermogram of this compound would show endothermic peaks corresponding to melting and any solid-solid phase transitions, and exothermic peaks related to decomposition. For example, studies on tetra-n-butylammonium perchlorate have revealed a polymorphous transition at 330 K and melting at 487 K. mdpi.com The enthalpy changes associated with these transitions can also be quantified from the DSC data.

The combination of TGA and DSC provides a comprehensive thermal profile of the compound. The data presented in the table below is for the related compound Tetra-n-butylammonium bromide and serves as an illustrative example of the type of data obtained from thermal analysis.

Table 1: Thermal Properties of Tetra-n-butylammonium Bromide

| Property | Value |

|---|---|

| Melting Point | 100-103 °C |

| Decomposition Temperature | Information not consistently available across sources |

Data sourced from commercial supplier information and may vary.

Chemical Reactivity and Mechanistic Investigations of Polyhalide Anions

Function as a Selective Halogenating and Oxidizing Reagent

Tetra-n-butylammonium polyhalides serve as versatile and selective reagents for the introduction of halogen atoms into organic molecules and for carrying out oxidation reactions. The reactivity of the polyhalide anion, such as the dibromochloride ([Br₂Cl]⁻) or tribromide ([Br₃]⁻), is generally milder and more selective than that of the corresponding diatomic halogens (e.g., Br₂). This moderated reactivity allows for more controlled halogenations of sensitive substrates.

These reagents are particularly effective in the halogenation of alkenes, alkynes, aromatics, and carbonyl compounds. For instance, tribromide salts have been employed in organic synthesis as convenient brominating agents. cdnsciencepub.com The large quaternary ammonium (B1175870) cation enhances the solubility of the polyhalide anion in less polar organic solvents, making it an effective phase-transfer catalyst. wikipedia.org The reaction of ozone with bromide, which is relevant to atmospheric chemistry, is significantly enhanced at aqueous interfaces in the presence of the tetrabutylammonium (B224687) cation, highlighting its role in facilitating oxidation reactions. ethz.chresearchgate.netnih.gov

The general order of reactivity for halogens is Fluorine > Chlorine > Bromine > Iodine. mt.com Polyhalide reagents like tetra-n-butylammonium dibromochloride offer a safer and more manageable alternative to using elemental halogens like chlorine gas or liquid bromine. youtube.com

Mechanistic Pathways of Halogen Transfer Reactions

Halogen transfer from a polyhalide anion to an organic substrate typically proceeds via an electrophilic mechanism. In the case of an alkene, the reaction involves the electrophilic addition of a "Br⁺" equivalent from the [Br₂Cl]⁻ anion.

The generally accepted mechanism for the halogenation of an alkene involves the following steps:

Electrophilic Attack: The π-bond of the alkene acts as a nucleophile, attacking the more electropositive bromine atom of the polyhalide anion. This leads to the formation of a cyclic three-membered ring intermediate known as a bromonium ion. youtube.com

Nucleophilic Opening: The remaining halide moiety (in this case, a bromochloride species or a halide ion present in the solution) then acts as a nucleophile, attacking one of the carbon atoms of the bromonium ion. This attack occurs from the side opposite to the bromonium ion bridge, resulting in an anti-addition product. youtube.com

For aromatic compounds, the mechanism is one of electrophilic aromatic substitution, where the polyhalide acts as the source of the electrophile. This process can sometimes be catalyzed by Lewis acids. Free-radical halogenation is another possible pathway, particularly for alkanes, which typically requires UV light or a radical initiator. wikipedia.org The mechanisms for these reactions can be complex and are not always fully understood. nih.gov

Kinetic Studies of Oxidation-Reduction Processes

Kinetic studies provide crucial insights into the mechanisms of oxidation-reduction reactions involving polyhalide anions. While specific kinetic data for this compound is scarce, studies on related systems reveal key factors influencing the reaction rates.

For example, the kinetics of the chemical oxidation of aqueous polysulfide anions show a dependence on pH and the concentration of the oxidizing agent. nih.gov The rate of oxygen consumption in these systems can be described by the empirical relation: d[O₂]/dt = -k[Sₓ²⁻][O₂]⁰.⁵⁹ nih.gov

In the context of bromination, the presence of bromide ions can decrease the reaction rate by complexing with bromine to form the less reactive tribromide anion. cdnsciencepub.com The formation constants for such complexes are significant and have been measured spectrophotometrically.

| Complex | Solvent | Formation Constant (K, M⁻¹) | Reference |

|---|---|---|---|

| Pyridinium Tribromide | Chloroform (B151607) | 2 x 10² | cdnsciencepub.com |

| Tetra-n-butylammonium Tribromide | Chloroform | 9 x 10⁴ | cdnsciencepub.com |

| Tetra-n-butylammonium Tribromide | Bromotrichloromethane | 2 x 10⁴ | cdnsciencepub.com |

These data illustrate that the large tetra-n-butylammonium cation stabilizes the tribromide complex much more effectively than the smaller pyridinium cation, significantly impacting the concentration of free bromine and thus the reaction kinetics. cdnsciencepub.com Kinetic studies of the reduction of metal complexes, such as tetrachloroaurate(III), often show first-order kinetics with respect to both the oxidant and the reductant. researchgate.net

Role in Electron Transfer Chemistry

Electron transfer (ET) is a fundamental process in redox reactions where an electron moves from one chemical species to another. wikipedia.org Polyhalide anions can participate in ET reactions, acting as either electron acceptors (oxidants) or, under certain conditions, contributing to anion-induced electron transfer (AIET).

In aprotic media, the energy of the highest occupied molecular orbital (HOMO) of an anion is significantly raised compared to its energy in protic solvents. For strongly basic anions, the HOMO level can lie above the lowest unoccupied molecular orbital (LUMO) of a suitable π-acid, making electron transfer thermodynamically favorable. nih.gov This leads to the formation of radical anions. While polyhalide anions like [Br₂Cl]⁻ are not as strongly basic as fluoride, their involvement in charge-transfer complexes and ET processes is plausible, particularly with potent electron acceptors.

ET reactions are broadly classified into two main mechanistic pathways:

Outer-Sphere Electron Transfer: The electron "hops" through space between the oxidant and the reductant, which remain as separate, non-covalently linked entities. wikipedia.org

Inner-Sphere Electron Transfer: The oxidant and reductant are connected by a bridging ligand through which the electron is transferred. This pathway is common in the redox chemistry of transition metal complexes. wikipedia.orgsapub.org

The transfer of an electron to an alkyl halide can result in a radical anion, which then fragments to produce a carbohydrate radical and a halide anion. libretexts.org This highlights the role of ET in the cleavage of carbon-halogen bonds.

Influence of Solvent Environment on Reaction Mechanisms

A key distinction is made between protic solvents (e.g., water, alcohols) and aprotic solvents (e.g., acetonitrile (B52724), chloroform).

Protic Solvents: These solvents can form strong hydrogen bonds with anions, effectively solvating and stabilizing them. This stabilization can reduce the anion's nucleophilicity and its ability to act as an electron donor. nih.gov

Aprotic Solvents: These solvents are less capable of solvating anions. In the case of tetra-n-butylammonium salts, the large, bulky cation is well-solvated by aprotic solvents, leaving the anion relatively "bare" and therefore more reactive. researchgate.net

This effect is crucial for phase-transfer catalysis, where the tetra-n-butylammonium cation transports the polyhalide anion from an aqueous or solid phase into an organic phase where the reaction with a substrate occurs. wikipedia.org The volumetric behavior of tetra-n-butylammonium bromide has been studied in various solvents, indicating a structure-forming tendency and the presence of significant solute-solvent interactions. researchgate.netresearchgate.net

Exploration of Reaction Catalysis and Intermediates

Tetra-n-butylammonium salts are widely used as phase-transfer catalysts (PTCs) and, in some cases, as catalysts in their own right. wikipedia.org The tetra-n-butylammonium cation facilitates the transfer of the reactive anion into the organic phase, where it can react with the substrate.

In oxidative reactions, tetra-n-butylammonium iodide (TBAI) can be oxidized to form a catalytically active quaternary ammonium hypoiodite (Bu₄NIO). nih.gov This species can then facilitate reactions like the α-iodination of carbonyl compounds, which is followed by nucleophilic substitution. A similar catalytic cycle could be envisioned for this compound, where it might be involved in the in-situ generation of a more reactive halogenating species.

Mechanistic studies often focus on identifying key reaction intermediates. In halogenation reactions, these can include:

Halonium Ions: Cyclic, three-membered intermediates formed during the electrophilic addition of halogens to alkenes. youtube.com

Radical Species: In free-radical halogenations, chain-propagating species like chlorine or bromine atoms and alkyl radicals are key intermediates. wikipedia.org

Charge-Transfer Complexes: Weakly associated complexes between the halogenating agent and the substrate that form prior to the main reaction.

The combination of the tetra-n-butylammonium cation and a halide or polyhalide anion can work synergistically to catalyze reactions, such as in the ring-opening polymerization of cyclic esters. researchgate.netbohrium.comnih.gov

Applications in Advanced Organic Synthesis and Catalysis

Phase Transfer Catalysis (PTC) by Quaternary Ammonium (B1175870) Polyhalides

Phase transfer catalysis is a powerful methodology for facilitating reactions between reactants located in separate, immiscible phases (e.g., a water-insoluble organic substrate and a water-soluble inorganic salt). Quaternary ammonium salts are archetypal phase transfer catalysts. core.ac.uk

The fundamental principle of phase transfer catalysis by a quaternary ammonium salt involves the cation acting as a vehicle to transport an anion from an aqueous or solid phase into an organic phase where the reaction occurs. The tetra-n-butylammonium cation, [N(C₄H₉)₄]⁺, is particularly effective in this role due to its high lipophilicity, conferred by the four butyl chains. This property allows it to be soluble in nonpolar organic solvents. wikipedia.org

The process can be summarized as follows:

Anion Exchange: The quaternary ammonium cation (Q⁺) in the organic phase exchanges its initial anion (X⁻) at the phase interface for a reactant anion (Y⁻) from the aqueous phase.

Transport: The newly formed ion pair, [Q⁺Y⁻], diffuses from the interface into the bulk organic phase.

Reaction: In the organic phase, the anion Y⁻ is "activated." It is poorly solvated compared to its state in the aqueous phase and is only loosely associated with the large, charge-diffuse Q⁺ cation. This "naked" anion is highly nucleophilic and reacts with the organic substrate.

Catalyst Regeneration: After the reaction, the newly formed anion (Z⁻) pairs with the Q⁺ cation. This [Q⁺Z⁻] pair then migrates back to the interface to exchange Z⁻ for another Y⁻ anion, thus completing the catalytic cycle.

In the case of Tetra-N-butylammonium dibromochloride, the transported anion is the polyhalide [Br₂Cl]⁻. This anion can then participate directly in reactions within the organic phase, such as halogenations. The effectiveness of a quaternary salt as a PTC is often related to its organophilicity; catalysts with a total carbon count (C#) between 16 and 32, a range that includes the tetra-n-butylammonium cation (C# = 16), are often highly effective. acsgcipr.org

The utility of quaternary ammonium salts as phase transfer catalysts spans a wide array of multiphase reactions, including nucleophilic substitutions (Sₙ2), oxidations, reductions, and alkylations. core.ac.uknih.gov For instance, tetra-n-butylammonium bromide (TBAB) is a versatile and efficient catalyst for the synthesis of various biologically active heterocyclic compounds, such as 1,4-dihydropyridines and quinazolin-4(3H)-ones, often enhancing reaction rates and yields under mild conditions. nih.gov

Given its polyhalide nature, this compound is particularly suited for catalyzing multiphasic halogenation reactions. It can transport the reactive [Br₂Cl]⁻ anion into an organic medium to react with substrates like alkenes, alkynes, or activated aromatic rings. This avoids the need for using hazardous elemental halogens like bromine or chlorine directly and allows for reactions under milder conditions. The process benefits from the ease of handling a stable, solid reagent that delivers the halogenating agent to the site of reaction.

Asymmetric phase-transfer catalysis is a premier strategy for the enantioselective synthesis of chiral molecules. This field is dominated by the use of chiral quaternary ammonium salts derived from natural alkaloids, particularly those from the Cinchona family (e.g., cinchonidine (B190817) and quinine). core.ac.ukacsgcipr.org By modifying these alkaloids, researchers have developed catalysts that can induce high levels of enantioselectivity in reactions like the alkylation of glycine (B1666218) imines to produce non-natural α-amino acids. acsgcipr.org

The development of effective chiral catalysts often involves creating a sterically defined pocket around the cationic nitrogen center, which allows the catalyst to differentiate between the two enantiotopic faces of a prochiral substrate. Main-chain chiral quaternary ammonium polymers, synthesized through methods like quaternization polymerization of chiral dimers, represent an advanced class of these catalysts. nih.govmdpi.com These polymeric catalysts offer potential advantages in terms of recyclability and sometimes exhibit higher enantioselectivity than their monomeric counterparts. mdpi.comnih.govnih.gov

While the design of chiral quaternary ammonium salts is a mature field, the development of catalysts that specifically incorporate a chiral cation with a polyhalide anion, such as dibromochloride, is not widely documented. The focus has predominantly been on the structure of the cation to control stereochemistry. However, the principles of asymmetric induction by chiral quaternary ammonium salts are well-established and could theoretically be applied to polyhalide systems.

Application as a Reagent in Fine Chemical Synthesis

Beyond catalysis, quaternary ammonium polyhalides serve as important reagents, primarily as solid, stable, and safe sources of electrophilic halogens. tcichemicals.com Tetra-n-butylammonium tribromide (TBATB) is a classic example, used extensively as a mild and selective brominating agent that is more convenient to handle than liquid bromine. rsc.org

This compound functions analogously as a mixed halogenating reagent. It provides a stable, crystalline source of both bromine and chlorine, which can be advantageous in specific synthetic transformations. Its reactivity allows for the controlled halogenation of a variety of organic substrates. The nature of the products (brominated, chlorinated, or mixed halo-substituted) would depend on the substrate and reaction conditions. Such reagents are valuable in fine chemical synthesis where precise and selective introduction of halogen atoms is required to build complex molecular architectures.

| Reaction Type | Substrate Class | Reagent Example | Product Class |

| Bromination | Alkenes / Alkynes | TBATB | Vicinal Dibromides |

| Bromination | Ketones (α-position) | TBATB | α-Bromoketones |

| Oxidation | Alcohols | TBATB | Aldehydes / Ketones |

| Carbonyl Protection | Aldehydes / Ketones | TBATB (catalyst) | 1,3-Oxathiolanes |

This table shows examples of reactions where Tetra-n-butylammonium tribromide (TBATB), a related polyhalide, is used as a reagent, illustrating the potential reactivity patterns for this compound.

Catalytic Roles in Polymerization and Material Science (e.g., Ring-Opening Polymerization)

Quaternary ammonium salts have found roles in polymer science, both in the synthesis and degradation of polymers. For example, they can act as phase transfer catalysts for the depolymerization of polyesters like poly(ethylene terephthalate) (PET). rsc.orgresearchgate.net

More significantly, tetrabutylammonium (B224687) halides have emerged as potent catalysts for ring-opening polymerization (ROP), a key process for producing biodegradable polyesters and other advanced materials. bohrium.comresearchgate.net Recent studies have shown that tetra-n-butylammonium chloride (TBACl) can act as a selectively bifunctional catalyst for the living ROP of salicylate-based cyclic esters. bohrium.comresearchgate.netresearchgate.net In this system, the halide anion (Cl⁻) is proposed to initiate the polymerization by nucleophilically attacking and opening the cyclic monomer, while the tetra-n-butylammonium cation (TBA⁺) activates the monomer towards this attack. bohrium.comresearchgate.net This cooperative action allows for the synthesis of high molecular weight polymers with excellent control.

Given this precedent, this compound could potentially serve a similar role. The [Br₂Cl]⁻ anion could act as the initiator for the ROP of various cyclic monomers. The greater nucleophilicity of bromide compared to chloride might influence the initiation rate. The ability of such catalysts to function under mild, metal-free conditions is a significant advantage in producing materials for biomedical applications. Furthermore, the addition of salts like tetrabutylammonium chloride has been shown to improve the efficiency and control of aqueous Ring-Opening Metathesis Polymerization (ROMP), highlighting the broad utility of these salts in different polymerization mechanisms. nih.gov

Emerging Catalytic Systems and Cooperative Effects

A modern approach in catalysis involves the use of two or more catalysts that work in concert to achieve a transformation that is not possible with either catalyst alone. ethz.ch Tetrabutylammonium halides are increasingly being used as co-catalysts in such systems, where they exhibit cooperative effects with other catalysts, often transition metals.

For instance, in a visible-light-driven photocatalytic reaction, the combination of a Lanthanum salt (LaBr₃) and a photocatalyst was essential for the transformation, whereas systems using TBACl or TBAI with other lanthanum salts failed, demonstrating the critical role of the specific halide in the catalytic system. acs.org In other reactions, a tetra-n-butylammonium salt can facilitate a process by ensuring the solubility of a component or by modifying the reactivity of a metal center. Tetra-n-butylammonium bromide has been employed as an efficient co-catalyst for numerous coupling reactions, where it enhances both the reaction rate and product yield. nih.gov

This compound could participate in cooperative catalysis in several ways:

Halogen Source: It can serve as an in-situ source of bromide or chloride ions that can enter the coordination sphere of a metal catalyst, modifying its electronic properties and reactivity.

Oxidant: The polyhalide anion can act as a mild oxidant to facilitate a specific step in a catalytic cycle, such as regenerating the active form of a metal catalyst.

Dual-Role Catalyst: The compound can function as both a phase transfer catalyst and a reagent/co-catalyst simultaneously, bringing reactants together across a phase boundary while also participating directly in the chemical transformation.

These emerging applications underscore the versatility of the tetra-n-butylammonium scaffold in the design of sophisticated catalytic systems.

Supramolecular Chemistry and Anion Recognition Studies

: A Focus on Polyhalides

The study of tetra-n-butylammonium dibromochloride is deeply rooted in the principles of supramolecular chemistry, which investigates chemical systems composed of multiple molecular subunits associated through non-covalent interactions. A key area within this field is anion recognition, a process of significant importance due to the ubiquitous nature of anions in biological and environmental systems.

The recognition of polyhalide anions such as dibromochloride ([Br₂Cl]⁻) presents a unique challenge and opportunity for chemists. The design and synthesis of host systems capable of selectively binding these species are crucial for developing new sensors, catalysts, and materials. These hosts are often macrocyclic or acyclic structures containing specific functional groups positioned to interact favorably with the target anion.

Design and Synthesis of Host Systems for Polyhalide Recognition

The rational design of synthetic receptors for polyhalides like dibromochloride involves creating molecules with a cavity or binding cleft that is complementary in size and electronic character to the anion. The tetra-n-butylammonium cation ((n-Bu)₄N⁺) itself, while not a designed host in the traditional sense, provides a lipophilic environment that facilitates the study of the [Br₂Cl]⁻ anion in various solvents.

More sophisticated host systems often employ rigid or pre-organized architectures to minimize the entropic penalty of binding. For instance, cryptands and other macrocyclic compounds have been shown to be effective in recognizing halide anions. nih.gov The synthesis of these hosts can be complex, often involving multi-step procedures to achieve the desired three-dimensional structure. The choice of building blocks is critical, with an emphasis on incorporating motifs that can engage in specific non-covalent interactions with the polyhalide guest.

Anion Binding Motifs and Specificity

The specificity of anion recognition is governed by a combination of non-covalent interactions between the host and the guest. In the case of this compound, the interaction of the dibromochloride anion with its environment or with specifically designed host molecules is a complex interplay of various forces.

Hydrogen Bonding Interactions (e.g., C-H···X, N-H···X)

The geometry of these interactions is crucial. For instance, the linearity of the D-H···A angle (where D is the donor and A is the acceptor) is a key characteristic of strong hydrogen bonds. nih.gov The strength of these bonds can be modulated by the acidity of the hydrogen bond donor and the basicity of the halide acceptor.

Table 1: Representative Hydrogen Bond Donors in Anion Recognition

| Donor Group | Type of Interaction | Typical Bond Strength |

|---|---|---|

| N-H (Amide, Urea) | Strong | 15-40 kJ/mol |

| O-H (Alcohol, Phenol) | Strong | 20-50 kJ/mol |

Note: Bond strengths are approximate and can vary significantly based on the molecular environment.

Halogen Bonding as a Supramolecular Synthon

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. nih.govrsc.org This interaction has emerged as a powerful tool in crystal engineering and supramolecular assembly. nih.gov In the context of the dibromochloride anion, the bromine and chlorine atoms themselves can act as halogen bond acceptors.

The formation of a halogen bond (R-X···Y) involves an electron donor (Y) and a halogen bond donor (R-X). The strength of the interaction can be tuned by modifying the electron-withdrawing nature of the R group, which in turn affects the electrophilicity of the halogen atom X. acs.org Halogen bonding is highly directional, which makes it a valuable synthon for the construction of well-defined supramolecular architectures. nih.gov

Contribution of Electrostatic and Dispersion Forces to Binding

Electrostatic interactions are fundamental to anion binding, arising from the attraction between the negatively charged anion and positive or partially positive regions of a host molecule. researchgate.netmdpi.com In this compound, the primary electrostatic interaction is between the quaternary ammonium (B1175870) cation and the dibromochloride anion.

However, a complete picture of the binding forces requires consideration of dispersion forces. These are attractive forces arising from temporary fluctuations in electron density and are significant, particularly for large, polarizable anions like dibromochloride. nih.gov In some systems, especially within larger macrocyclic hosts, the contribution of induction (induced dipoles) and dispersion can be substantial, sometimes accounting for a significant percentage of the total binding energy. nih.gov The interplay between electrostatics and dispersion is complex and can be influenced by the solvent environment. nih.gov

Formation of Polyhalide-Based Supramolecular Assemblies

The specific and directional nature of non-covalent interactions involving polyhalides can lead to the spontaneous formation of ordered structures, a process known as self-assembly. nih.gov

Self-Assembly Processes in Solution and Solid State

In solution, the interactions between the tetra-n-butylammonium cation and the dibromochloride anion, along with any host molecules present, can lead to the formation of discrete host-guest complexes or larger aggregates. rsc.org The properties of the solvent, such as polarity and hydrogen bonding capability, play a critical role in modulating these self-assembly processes. taylorandfrancis.com

In the solid state, these interactions can direct the packing of molecules into highly ordered crystalline lattices. The study of these crystal structures provides invaluable information about the geometry and nature of the non-covalent bonds involved. The principles of crystal engineering can be applied to design materials with specific properties based on the controlled self-assembly of polyhalide-containing building blocks. nih.gov The formation of these assemblies is often a hierarchical process, where initial molecular recognition events lead to the formation of larger, more complex structures. aps.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Tetra-n-butylammonium cation |

Crystal Engineering of Ordered Structures with Polyhalide Guests

Crystal engineering is a field focused on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. In the context of this compound, the dibromochloride anion, [Br₂Cl]⁻, serves as a polyhalide guest, while the large, non-coordinating tetra-n-butylammonium cation plays a crucial role in the crystallization process. The size and shape of the cation are significant in stabilizing the polyhalide anion within the crystal lattice. wikipedia.org

The formation of ordered structures with polyhalide guests is influenced by several factors, including the nature of the cation, the specific polyhalide anion, and the crystallization conditions. The large size of the tetra-n-butylammonium cation helps to accommodate the relatively large and asymmetric dibromochloride anion, preventing the anion from undergoing disproportionation. The stability of polyhalide anions generally increases with the size of the counter-cation. wikipedia.org

In the solid state, polyhalide anions can form extended networks through halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species. The dibromochloride anion, with its linear or near-linear structure, can participate in such interactions, leading to the formation of one-, two-, or three-dimensional supramolecular architectures. The specific arrangement of these anions is directed by the packing of the tetra-n-butylammonium cations.

Table 1: Comparative Crystallographic Data of Related Tetra-n-butylammonium Polyhalide Salts

| Compound | Formula | Crystal System | Space Group | Key Anion Bond Lengths (Å) | Reference |

|---|---|---|---|---|---|

| Tetra-n-butylammonium Tribromide | [N(C₄H₉)₄][Br₃] | Monoclinic | P2₁/c | Br-Br: 2.54 | mdpi.com |

| Tetra-n-butylammonium Triiodide | [N(C₄H₉)₄][I₃] | Orthorhombic | Pccn | I-I: 2.92 | mdpi.com |

This table presents data from closely related compounds to illustrate typical structural parameters, as specific data for this compound is not available.

Anion-Triggered Phenomena (e.g., Gelation, Stimuli-Responsive Materials)

Anion-triggered phenomena refer to processes where the presence of a specific anion induces a significant change in a material's properties, such as the formation of a gel or a change in color or fluorescence. These stimuli-responsive materials are of great interest for applications in sensing, drug delivery, and smart materials. researchgate.net

While there is no specific research detailing anion-triggered phenomena initiated by this compound, the principles of anion-responsive systems suggest its potential in this area. The dibromochloride anion could act as a trigger in systems designed to respond to polyhalides. For instance, a receptor molecule could be designed to selectively bind the [Br₂Cl]⁻ anion, leading to a conformational change that promotes the self-assembly of the molecules into a gel network.

The process of anion-induced gelation typically involves low-molecular-weight gelators that can form fibrous networks through non-covalent interactions. The binding of an anion to the gelator can either promote or disrupt these interactions. In a potential system involving this compound, the [Br₂Cl]⁻ anion could template the formation of a supramolecular polymer, leading to gelation.

Solvation Effects on Supramolecular Complexation and Stability

For this compound, the solvation of both the large, hydrophobic tetra-n-butylammonium cation and the dibromochloride anion will dictate its behavior in solution. In polar protic solvents like water, the hydrophobic cation will promote aggregation, while the anion will be well-solvated. In aprotic solvents, the solvation of the anion becomes more critical, and its ability to form hydrogen bonds or other interactions with the solvent will affect its availability for supramolecular complexation.

The stability of polyhalide anions in solution is known to be solvent-dependent. In some solvents, disproportionation reactions can occur. The choice of solvent is therefore crucial for studying the supramolecular chemistry of this compound.

Table 2: General Stability Order of Trihalide Anions

| Anion | General Stability Trend |

|---|---|

| [I₃]⁻ | Most stable trihalide |

| [IBr₂]⁻ | More stable than [ICl₂]⁻ |

| [ICl₂]⁻ | Less stable than [IBr₂]⁻ |

| [Br₃]⁻ | Less stable than iodine-containing trihalides |

| [Br₂Cl]⁻ | Expected to be relatively unstable |

| [Cl₃]⁻ | Least stable trihalide |

This table is based on general stability trends for polyhalide anions. wikipedia.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental for investigating the intrinsic properties of molecules. These methods solve approximations of the Schrödinger equation to determine electronic structure, molecular geometry, and reactivity. youtube.com

Electronic Structure and Geometry: For the tetra-n-butylammonium cation, DFT calculations can optimize the molecular geometry, revealing the tetrahedral arrangement around the central nitrogen atom and the flexible conformation of the n-butyl chains. Studies combining DFT with experimental techniques have been used to predict the structure, stability, and dynamic properties of TBA cations when intercalated in materials like montmorillonite (B579905) clay. researchgate.net In such studies, analysis of interatomic distances from DFT results can reveal key stabilizing interactions, such as weak C–H···O hydrogen bonds between the cation and the surrounding material. researchgate.net

Reactivity and Stability: The reactivity of the [Br₂Cl]⁻ anion could be explored using these methods by mapping the electron density to identify sites susceptible to nucleophilic or electrophilic attack. DFT calculations are also used to determine reaction energies, such as intercalation and adsorption energies, which quantify the stability of the compound within a specific environment. researchgate.net For instance, DFT calculations comparing tetrabutylammonium (B224687) (TBA) and tetrabutylphosphonium (B1682233) (TBP) cations showed that TBP-montmorillonite structures were considerably more stable than TBA-montmorillonite structures, a finding attributed to stronger interactions between the alkyl chains of the TBP cation and the clay surface. researchgate.net

The table below summarizes the principles and applications of these quantum chemical methods.

| Computational Method | Principle | Key Applications for TBA Salts |

| Density Functional Theory (DFT) | Uses electron density to calculate the system's energy. Offers a good balance between accuracy and computational cost. youtube.com | Geometry optimization, calculation of vibrational frequencies, determination of interaction and reaction energies, analysis of electronic properties (e.g., HOMO/LUMO). researchgate.net |

| Ab Initio (e.g., Hartree-Fock, MP2) | Solves the Schrödinger equation from first principles without empirical data, using a trial wave function. youtube.com | High-accuracy energy calculations, benchmarking DFT results, detailed analysis of electron correlation effects. |

Molecular Dynamics Simulations for Solution-Phase Behavior and Transport Phenomena

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of solution-phase behavior. Extensive MD simulations have been performed on tetra-n-butylammonium bromide (TBAB) in aqueous solutions to understand its structural and dynamic properties. nih.govnih.gov

Cation Aggregation and Network Formation: Atomistic MD simulations using polarizable force fields have shown that the behavior of TBA cations in water is governed by a delicate balance between the electrostatic interactions of the ionic core and the hydrophobic interactions of the alkyl tails. nih.gov At low concentrations, the TBA cations remain well-hydrated and isolated. However, as concentration increases, these hydrophobic interactions lead to the self-assembly of TBA cations, forming an interpenetrating cationic network. nih.gov

Influence on Solvent Structure: The bulky TBA cation significantly influences the local water structure. Simulations reveal that water molecules and counter-ions can penetrate between the flexible hydrocarbon arms of the cation. nih.gov This is distinct from smaller, more space-filling cations like tetramethylammonium (B1211777) (TMA).

Transport Phenomena: MD simulations are used to calculate dynamic properties such as diffusion coefficients and ionic conductivity. nih.gov These simulations show that the dynamics of ions and water are strongly coupled to the structural arrangements in the solution. The formation of cation networks at higher concentrations, for example, impacts the mobility of all species present. nih.gov

Computational Modeling of Anion Recognition and Binding Thermodynamics

Computational modeling is crucial for understanding the thermodynamics of ion pairing and anion recognition in solution. The association between a cation like TBA⁺ and an anion like dibromochloride is governed by a combination of electrostatic forces, solvation effects, and van der Waals interactions.

Ion Association Constants: The strength of the interaction between a cation and an anion in a given solvent is quantified by the ion association constant (Kₐ). Computational approaches can complement experimental techniques, such as conductometry, in determining these values. researchgate.net Studies on various tetra-n-butylammonium salts show that ion association is highly dependent on the solvent's dielectric constant. researchgate.net For example, significant ion association for NBu₄PF₆ was observed in tetrahydrofuran (B95107) (THF), which has a low dielectric constant (ε = 7.5), while association was slight in solvents with dielectric constants above 16. researchgate.net

Thermodynamic Functions: By performing simulations at different temperatures, thermodynamic functions for ion association (ΔG°, ΔH°, ΔS°) can be derived. These parameters provide insight into the driving forces of the binding process—whether it is enthalpy-driven (strong direct interactions) or entropy-driven (driven by the release of ordered solvent molecules).

Anion Specificity: The size, charge distribution, and polarizability of the anion are critical. The linear, asymmetric [Br-Br-Cl]⁻ anion would be expected to have complex interactions with the TBA cation. Computational models would be essential to explore the preferred binding geometries and the thermodynamics of its association compared to simpler spherical anions like Br⁻.

Prediction of Spectroscopic Signatures and Reaction Pathways

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data.

Vibrational Spectra: DFT calculations can accurately predict vibrational frequencies. These computed frequencies can be compared with experimental FT-IR and Raman spectra to confirm molecular structures and assign spectral bands. researchgate.netacs.org For instance, a DFT study of TBA-montmorillonite correlated the calculated C-H stretching vibrations with the interactions between the cation's alkyl chains and the clay surface. researchgate.net Similarly, for the [Br₂Cl]⁻ anion, DFT could predict the characteristic vibrational modes associated with the Br-Br and Br-Cl bonds, which would be valuable for its experimental identification.

NMR Spectra: While more computationally intensive, methods exist to predict NMR chemical shifts. These calculations are highly sensitive to the electronic environment around each nucleus and can help in the structural elucidation of complex salts in solution.

Reaction Pathways: Theoretical calculations can map the potential energy surface of a chemical reaction. For the [Br₂Cl]⁻ anion, this could involve modeling its dissociation or its role in halogenation reactions. By identifying transition states and calculating activation barriers, computational chemistry can provide mechanistic insights that are difficult to obtain experimentally.

Analysis of Ion-Solvent Interactions and Ion Association

The interaction of ions with solvent molecules dictates their solubility, mobility, and reactivity. For TBA salts, the large, nonpolar surface area of the cation leads to significant and complex interactions with solvents.

Ion-Ion vs. Ion-Solvent Interactions: The balance between ion-ion and ion-solvent interactions can be probed computationally by analyzing parameters like apparent molar volumes derived from density measurements and simulations. rsc.orgnih.gov In studies of tetra-n-butylammonium bromide in DMF-water mixtures, a minimum in the partial molar volume was observed in water-rich compositions, a feature attributed to strong hydrophobic interactions. doi.org Negative values for the experimental slope (Sᵥ) in some ionic liquid systems indicate that ion-solvent interactions are stronger than the ion-ion interactions of the salt itself. nih.gov

Solvation Numbers: Computational studies can estimate the solvation number (Sₙ), which is the number of solvent molecules in the immediate vicinity of an ion. For example, studies on NBu₄PF₆ in various solvents revealed weak interactions between the PF₆⁻ anion and most solvents, with the exception of methanol, where hydrogen bonding played a key role. researchgate.net A similar analysis for the [Br₂Cl]⁻ anion would elucidate how its size and ability to act as a hydrogen bond acceptor influence its solvation.

The table below summarizes key findings from MD simulations of TBA-Br in aqueous solutions at 298 K. nih.gov

| Property | Observation from MD Simulations |

| Cation Hydration | Water molecules and Br⁻ ions can penetrate the flexible butyl chains, interacting with the charged nitrogen center. |

| Cation Aggregation | Self-assembly of TBA⁺ cations is observed at higher concentrations, driven by hydrophobic interactions. |

| Solution Structure | At high concentrations, an interpenetrating cationic network forms. |

| Dynamics | The mobility of both ions and water molecules is strongly coupled to the formation of these larger structural aggregates. |

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways for Derivatized Polyhalide Compounds

The synthesis of polyhalide anions has traditionally involved the reaction of a halide salt with a halogen or interhalogen compound. While effective, there is a growing interest in developing more sophisticated and controlled synthetic methodologies. Future research will likely focus on the exploration of novel synthetic pathways to create a wider variety of derivatized polyhalide compounds. This could involve the use of specifically designed organic cations to template the formation of new polyhalide architectures. The in-situ generation of reactive halogen species offers another promising avenue, potentially allowing for the synthesis of previously inaccessible polyhalide anions under milder conditions. The development of solvent-free or "green" synthetic methods will also be a key area of focus, aiming to reduce the environmental impact of polyhalide synthesis.

Discovery of Unprecedented Catalytic Activities and Enhanced Selectivity

Quaternary ammonium (B1175870) polyhalides have demonstrated utility as catalysts in various organic transformations. researchgate.net A significant future direction will be the discovery of unprecedented catalytic activities and the enhancement of selectivity for known reactions. Research will likely explore the catalytic potential of Tetra-N-butylammonium dibromochloride and other novel polyhalides in a broader range of reactions, such as selective halogenations, oxidations, and the formation of carbon-heteroatom bonds. The ability to tune the reactivity of the polyhalide anion by altering the halogen composition (e.g., [Br₂Cl]⁻ vs. [I₂Cl]⁻) presents an exciting opportunity to develop highly selective catalysts for specific transformations. Mechanistic studies will be crucial in understanding the role of the polyhalide in the catalytic cycle, paving the way for the rational design of more efficient and selective catalysts.

Engineering Advanced Materials Utilizing Polyhalide Supramolecular Interactions

The directional and tunable nature of halogen bonding makes polyhalides attractive building blocks for the construction of advanced supramolecular materials. acs.org Future research will focus on engineering novel materials by harnessing the supramolecular interactions of polyhalides like this compound. This could lead to the development of new crystalline materials with interesting optical, electronic, or magnetic properties. The incorporation of polyhalide anions into metal-organic frameworks (MOFs) or other porous materials could result in materials with enhanced gas sorption or separation capabilities. Furthermore, the use of polyhalides in the formation of liquid crystals and other soft materials is an area with significant potential for exploration. acs.org

Integration of Advanced Experimental and Computational Techniques for Comprehensive Mechanistic Understanding

A deep understanding of the structure, bonding, and reaction mechanisms of polyhalide compounds is essential for their rational design and application. The integration of advanced experimental techniques with sophisticated computational methods will be paramount in achieving this. Future research will see the increased use of techniques such as single-crystal X-ray diffraction at various temperatures, advanced spectroscopic methods (Raman, IR), and mass spectrometry to probe the intricate details of polyhalide structures and their interactions. nih.gov These experimental studies will be complemented by high-level quantum chemical calculations to elucidate the nature of the bonding within the polyhalide anion and its interactions with the cation and surrounding molecules. researchgate.netresearchgate.net This synergistic approach will provide a comprehensive mechanistic understanding, guiding the development of new polyhalide compounds with tailored properties and functionalities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.